1-Diamantaneacetic acid
CAS No.:
Cat. No.: VC19114176
Molecular Formula: C16H22O2
Molecular Weight: 246.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22O2 |
|---|---|
| Molecular Weight | 246.34 g/mol |
| IUPAC Name | 2-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetic acid |
| Standard InChI | InChI=1S/C16H22O2/c17-15(18)7-16-6-9-2-11-10-1-8(4-13(11)16)5-14(16)12(10)3-9/h8-14H,1-7H2,(H,17,18) |
| Standard InChI Key | OQPFXHVZEDAMAF-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3C4C1C5CC(C4)CC3(C5C2)CC(=O)O |
Introduction
Chemical Identity and Structural Features
1-Adamantaneacetic acid (IUPAC name: 2-(1-adamantyl)acetic acid) has the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol . Its structure consists of a tricyclo[3.3.1.1³,⁷]decane (adamantane) core substituted at the 1-position with an acetic acid moiety. The adamantane skeleton imparts exceptional rigidity and lipophilicity, while the carboxylic acid group enables versatile derivatization.
Key Identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 4942-47-6 |
| Melting Point | 134–138°C |
| pKa | 5.00 ± 0.10 (predicted) |
| Solubility in Methanol | Almost transparent |
| Density | 1.0086 (estimated) |
The compound’s SMILES notation is [O-]C(=O)CC12CC3CC(CC(C3)C1)C2, and its InChIKey is AOTQGWFNFTVXNQ-UHFFFAOYSA-N .
Synthesis and Production Methods
Catalytic Transformation from 1-Adamantanol
A prominent synthesis route involves the catalytic transformation of 1-adamantanol (1-AdOH) using microporous solid acid catalysts such as zeolites (e.g., USY, beta) or aluminophosphate molecular sieves (e.g., SAPO-5). In the presence of chloroacetic acid, 1-AdOH undergoes esterification to form 1-adamantyl acetate (1-AdOAc), followed by a 1,2-hydride shift to generate 2-adamantyl derivatives . The reaction equilibrium between 1-AdOH and 1-AdOAc minimizes polymerization byproducts, while the catalyst’s pore size and acidity dictate selectivity for 2-adamantane products .
Representative Reaction Scheme:
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Esterification:
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Hydride Shift:
Industrial-Scale Production
The patent US5015758A discloses a solvent-based method using linear aliphatic or cycloaliphatic solvents (e.g., cyclohexane) and concentrated sulfuric acid. 1-Acyloxyadamantanes (e.g., 1-acetoxyadamantane) react with aromatic compounds (e.g., anisole, naphthol) at ambient temperature to yield 1-adamantane derivatives. This process avoids hazardous gas emissions and achieves yields exceeding 80% .
Physicochemical Properties
Thermal and Solubility Characteristics
1-Adamantaneacetic acid exhibits a high melting point (134–138°C) due to its crystalline lattice stabilized by hydrogen bonding . It is sparingly soluble in polar solvents like water but dissolves readily in methanol, forming transparent solutions .
Acid-Base Behavior
The compound’s gas-phase acidity has been rigorously studied. Deprotonation enthalpy () and free energy () are 1438 ± 9.2 kJ/mol and 1409 ± 8.4 kJ/mol, respectively, as measured via ion cyclotron resonance . The pKa in aqueous solution is approximately 5.0, aligning with typical aliphatic carboxylic acids .
Pharmacological and Industrial Applications
Materials Science
The adamantane core’s rigidity makes 1-adamantaneacetic acid a valuable monomer for high-performance polymers. Its derivatives are incorporated into:
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Coordination Polymers: Metal-organic frameworks (MOFs) with enhanced thermal stability.
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Liquid Crystals: Adamantyl groups improve mesophase stability in display technologies .
Comparative Analysis with Related Derivatives
1- vs. 2-Adamantaneacetic Acid
While 1-adamantaneacetic acid is synthesized via hydride shifts from 1-AdOH, 2-adamantane derivatives require more complex catalytic pathways. The 2-isomer exhibits lower metabolic stability due to steric hindrance at the carboxyl group .
Homoadamantane Analogs
Homologation of the adamantane skeleton (e.g., homoadamantane) reduces lipophilicity and bioactivity, underscoring the importance of the native diamondoid structure .
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